molecular formula C19H18BrN3O3 B11561263 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

Cat. No.: B11561263
M. Wt: 416.3 g/mol
InChI Key: DAGRNYBBJDZXHP-UFFVCSGVSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated methoxyphenoxy group and an indole moiety linked through an acetohydrazide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom in the methoxyphenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The brominated phenoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide apart is its unique combination of a brominated methoxyphenoxy group and an indole moiety

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-23-11-13(15-5-3-4-6-16(15)23)10-21-22-19(24)12-26-17-8-7-14(20)9-18(17)25-2/h3-11H,12H2,1-2H3,(H,22,24)/b21-10+

InChI Key

DAGRNYBBJDZXHP-UFFVCSGVSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)OC

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=C(C=C(C=C3)Br)OC

Origin of Product

United States

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